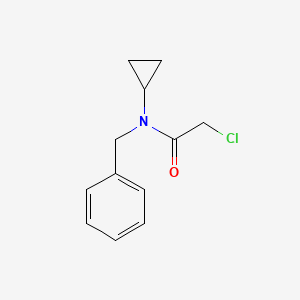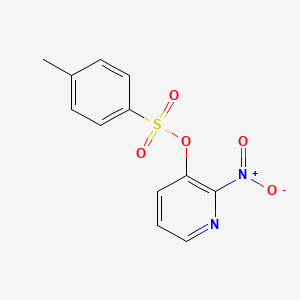
(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone
Overview
Description
The compound “(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone” is a complex organic molecule that contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a phenyl ring (a six-membered carbon ring). The pyrimidine ring is substituted with two chlorine atoms, and the phenyl ring has a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a phenyl ring. The pyrimidine ring would have two chlorine atoms attached, and the phenyl ring would have a fluorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine and fluorine substituents, which could make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen atoms (chlorine and fluorine) could increase its molecular weight and possibly its boiling and melting points .Scientific Research Applications
Formulation Development for Poorly Soluble Compounds
(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone, due to its structural properties, shares similarities with compounds that are nonionizable and poorly water-soluble. These characteristics make it challenging for in vivo exposure, critical for pharmacological studies. Research by Burton et al. (2012) highlighted the development of a precipitation-resistant solution formulation to enhance in vivo exposure of such compounds. They focused on Compound A, closely related in structure and solubility to (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone, showcasing the need for solubilized, precipitation-resistant formulations to achieve high plasma concentrations in toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Imaging Agent Development in Neurological Disorders
Another potential application is in the development of imaging agents for neurological disorders. Wang et al. (2017) synthesized a compound structurally similar to (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone, intended for use as a PET imaging agent to visualize the LRRK2 enzyme in Parkinson's disease. This research suggests that structurally similar compounds can serve as significant probes in neuroimaging, aiding in the understanding and diagnosis of neurological conditions (Wang et al., 2017).
Crystallographic Studies
In the realm of structural chemistry and crystallography, compounds with similar structures to (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone have been the subject of crystal structure analysis. Studies like those by Kang et al. (2015) provide valuable insights into the molecular geometry, bond angles, and intermolecular interactions of such compounds. This information is crucial for understanding the physical properties and reactivity of these molecules (Kang et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,6-dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2FN2O/c12-9-5-8(15-11(13)16-9)10(17)6-1-3-7(14)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIULZDCQGAXJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=NC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653369 | |
| Record name | (2,6-Dichloropyrimidin-4-yl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone | |
CAS RN |
1099597-81-5 | |
| Record name | (2,6-Dichloropyrimidin-4-yl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B1517344.png)



![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)

![5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517357.png)
![(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1517358.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol](/img/structure/B1517360.png)
